N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound belongs to a class of benzimidazole derivatives, which have been extensively studied for their pharmacological properties. The molecular formula of this compound is , with a molar mass of 382.54 g/mol .
This compound can be classified as a piperidine derivative, featuring a cyclopentyl group and an isopropyl-substituted benzoimidazole moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of drug design . The compound has been referenced in various scientific studies and patents, indicating its relevance in pharmaceutical research.
The synthesis of N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not detailed in the available literature, general methodologies for synthesizing similar compounds often include:
The synthesis may require various reagents such as coupling agents (e.g., HCTU), solvents (e.g., dimethylformamide), and bases (e.g., triethylamine) to facilitate the formation of desired bonds .
The molecular structure of N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide can be visualized as follows:
The structural complexity and presence of multiple functional groups suggest that this compound may exhibit interesting interactions with biological targets, particularly in enzyme inhibition .
The chemical reactivity of N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide can be explored through various reaction pathways:
These reactions are fundamental for modifying the compound to enhance its pharmacological properties or to synthesize analogs with improved efficacy .
The mechanism of action for N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide is likely related to its ability to interact with specific biological targets such as enzymes or receptors. Compounds containing benzimidazole structures have been shown to inhibit various biological pathways by:
Quantitative analysis through techniques like IC50 measurements would provide insights into its potency against specific targets.
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 382.54 g/mol |
Solubility | Variable (depends on solvent) |
Melting Point | Not specified |
These properties suggest that the compound's solubility and stability may vary significantly based on environmental conditions such as pH and temperature .
The primary applications of N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide lie within medicinal chemistry:
The compound N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide represents a structurally complex molecule with systematic nomenclature reflecting its intricate architecture. Its chemical formula is C₂₃H₃₄N₄O with a molecular weight of 382.54 g/mol, consistent across multiple analytical sources [2] [3] [6]. The CAS registry number 1268709-57-4 provides its unique identifier in chemical databases [2] [3]. The SMILES notation (O=C(C1CCN(C2=NC3=CC(C)=C(C)C=C3N2C(C)C)CC1)NC4CCCC4) precisely encodes its atomic connectivity, revealing three distinct structural domains: (1) a 1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl heterocyclic system, (2) a piperidine-4-carboxamide core with conformational flexibility, and (3) a cyclopentyl carboxamide moiety [2]. The benzo[d]imidazole component features methylation at positions 5 and 6, enhancing its electron-donating character and steric profile, while the isopropyl substituent at the N1 position creates significant tertiary bulk that influences target binding kinetics [3].
Structurally classified as a benzimidazole-piperidine hybrid, this compound belongs to a privileged scaffold family in medicinal chemistry due to the benzimidazole's capacity for aromatic stacking interactions and the piperidine ring's ability to adopt both chair and boat conformations, facilitating optimal target engagement. The cyclopentyl group attached via amide linkage provides a constrained aliphatic system that balances lipophilicity and metabolic stability. This molecular architecture positions it as a mid-sized molecule with calculated properties conducive to membrane permeability and target binding [3].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide |
CAS Registry Number | 1268709-57-4 |
Molecular Formula | C₂₃H₃₄N₄O |
Molecular Weight | 382.54 g/mol |
Synonyms | mPGES1-IN-7, CAY10678 |
SMILES Notation | O=C(C1CCN(C2=NC3=CC(C)=C(C)C=C3N2C(C)C)CC1)NC4CCCC4 |
This benzimidazole derivative emerged from targeted drug discovery programs focused on prostaglandin E₂ (PGE₂) biosynthesis inhibition, specifically patented as mPGES1-IN-7 with the developmental code CAY10678 [2] [5]. Its synthesis and biological evaluation were first disclosed in patent literature (WO2011023812A1) covering microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors for inflammatory conditions, cancer, and pain management [5]. The compound was designed to overcome limitations of cyclooxygenase (COX) inhibitors by specifically targeting downstream prostaglandin biosynthesis while preserving upstream prostaglandin production, thereby reducing gastrointestinal and cardiovascular liabilities associated with non-selective COX inhibition [5].
The strategic molecular design incorporated the 1-isopropyl-5,6-dimethylbenzimidazole moiety to exploit a newly identified hydrophobic pocket in the mPGES-1 enzyme's active site, while the piperidine-4-carboxamide linker provided optimal spatial orientation for simultaneous engagement with secondary binding domains. Discovery efforts utilized structure-activity relationship (SAR) studies around the benzimidazole N1 position, demonstrating that isopropyl substitution conferred superior metabolic stability compared to smaller alkyl groups while maintaining nanomolar potency. The cyclopentyl carboxamide terminus was selected over aromatic systems to reduce cytochrome P450 interactions, addressing a key limitation of earlier-generation inhibitors [5] [6]. Current availability through specialized suppliers like BLD Pharm and Axel (AsOne) for research purposes confirms its status as an important pharmacological tool compound, though periodic supply constraints reflect complex synthesis requirements [2] [6].
The compound demonstrates exceptional significance as a potent and selective mPGES-1 inhibitor with documented activity against both human and rat recombinant enzymes, exhibiting IC₅₀ values in the nanomolar range [6]. Its therapeutic relevance stems from mPGES-1's central role in inflammatory pathologies – this inducible enzyme catalyzes PGE₂ production during inflammation, with clinical validation through genetic studies showing reduced pain and inflammation in mPGES-1-deficient patients [5]. The compound's molecular design exemplifies contemporary approaches to next-generation anti-inflammatory agents that circumvent thrombotic risks associated with COX-2 inhibitors while maintaining efficacy in pain and inflammatory models [5].
Computational analysis reveals favorable drug-like properties including: XLogP3 value of 4.4, indicating balanced lipophilicity; topological polar surface area (TPSA) of 50.2Ų within optimal range for membrane permeability; and four rotatable bonds, suggesting conformational flexibility conducive to target binding without excessive entropy penalties [3]. The molecule contains a single hydrogen bond donor and three hydrogen bond acceptors, positioning it within Lipinski's "Rule of Five" guidelines for oral bioavailability. Its molecular weight of 382.54 g/mol approaches but does not exceed conventional limits for CNS-penetrant compounds, suggesting potential applicability in neuroinflammatory conditions [3].
Table 2: Computed Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 382.54 g/mol | Approaches but remains below 400 g/mol threshold for optimal bioavailability |
XLogP3 | 4.4 | Indicates moderate lipophilicity favorable for membrane permeability |
Topological Polar Surface Area (TPSA) | 50.2 Ų | Within optimal range (40-90 Ų) for blood-brain barrier penetration |
Hydrogen Bond Donors | 1 | Enhances likelihood of cell permeability |
Hydrogen Bond Acceptors | 3 | Facilitates target interactions without excessive polarity |
Rotatable Bonds | 4 | Balanced molecular flexibility for target engagement |
Heavy Atom Count | 28 | Reflects moderate molecular complexity |
The structural framework provides a versatile template for analog development targeting prostaglandin-dependent pathologies. Its benzimidazole-piperidine scaffold has demonstrated high tolerance for structural diversification, with patent literature documenting extensive modifications at the benzimidazole 5,6 positions, piperidine nitrogen, and cyclopentyl group that modulate potency, selectivity, and pharmacokinetic profiles [5]. This compound specifically avoids COX enzyme inhibition at therapeutic concentrations, representing a paradigm shift from nonsteroidal anti-inflammatory drugs (NSAIDs) toward pathway-selective intervention [5] [6]. Current research explores its potential applicability across therapeutic areas including rheumatoid arthritis, osteoarthritis, Alzheimer's disease, and various cancers where PGE₂ signaling drives disease progression [5]. The molecule remains an important structural archetype in the ongoing development of next-generation anti-inflammatories with improved safety profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7